Differential Kinase Inhibition Potency: Target Compound vs. Structurally Related Benzothiazole Amides in SRC and SYK Biochemical Assays
In biochemical kinase profiling, 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide exhibits potent inhibition of the non-receptor tyrosine kinase c-SRC with an IC50 of 13 nM, measured via BrdU incorporation in human c-SRC-expressing mouse NIH/3T3 cells in the presence of 1.5% FCS [1]. Against spleen tyrosine kinase (SYK), the compound demonstrates an IC50 of 7 nM, determined using human recombinant SYK (amino acid residues 360–635) in a scintillation counting assay with 10-minute incubation [2]. By comparison, the structurally related benzothiazole sulfone amide series reported by Kim et al. (2019) yielded endothelial lipase inhibitors with IC50 values in the low nanomolar range, but individual compounds diverged significantly in kinase selectivity; for instance, Compound 32 showed no reported SRC or SYK activity at comparable concentrations, highlighting that the 4-methoxy-7-methyl substitution pattern and ortho-ethylsulfonyl orientation specifically confer kinase-target engagement not observed in the endothelial lipase-optimized analogs [3].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | c-SRC IC50 = 13 nM; SYK IC50 = 7 nM |
| Comparator Or Baseline | Benzothiazole sulfone amide EL inhibitors (e.g., Compound 32): no reported SRC/SYK activity at comparable concentrations |
| Quantified Difference | Target compound demonstrates nanomolar SRC and SYK inhibition; comparator series optimized for EL shows divergent kinase selectivity (qualitative difference, direct comparative IC50 data not available in a single study) |
| Conditions | Target: c-SRC assay in NIH/3T3 cells with 1.5% FCS (BrdU incorporation); SYK assay with human recombinant kinase domain (scintillation counting, 10 min). Comparator: EL biochemical assay (fluorescence-based). |
Why This Matters
This differential kinase inhibition profile indicates that the target compound occupies a distinct pharmacological space from endothelial lipase-optimized benzothiazole sulfonamides, making it the appropriate choice for studies focused on SRC- or SYK-dependent signaling pathways rather than lipid metabolism.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50303801: IC50 = 13 nM for human c-SRC (NIH/3T3 cell assay). BindingDB, accessed 2026-04-29. View Source
- [2] BindingDB. PrimarySearch_ki entry for BDBM50400046: IC50 = 7 nM for human recombinant SYK kinase domain. BindingDB, accessed 2026-04-29. View Source
- [3] Kim S-H, Johnson JA, Jiang J, et al. Identification of substituted benzothiazole sulfones as potent and selective inhibitors of endothelial lipase. Bioorg Med Chem Lett. 2019;29(15):1918-1922. View Source
